3-Azido-1-(3,4-dichlorobenzyl)azetidine

Descripción

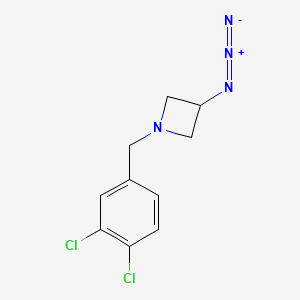

3-Azido-1-(3,4-dichlorobenzyl)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀Cl₂N₄ and an average molecular mass of 257.118 g/mol . Its structure comprises a strained four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and a 3,4-dichlorobenzyl group at the 1-position. The compound’s ChemSpider ID is 53610721, and its monoisotopic mass is 256.028252 g/mol, reflecting its precise isotopic composition .

This compound is of interest in medicinal and materials chemistry due to its unique structural features. The azetidine ring’s strain (angle distortion) may enhance reactivity, and the dichlorobenzyl group could influence binding interactions in biological systems.

Propiedades

IUPAC Name |

3-azido-1-[(3,4-dichlorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4/c11-9-2-1-7(3-10(9)12)4-16-5-8(6-16)14-15-13/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEUGAUCEPQPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)Cl)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Properties

Research has shown that azido compounds, including derivatives like 3-Azido-1-(3,4-dichlorobenzyl)azetidine, can exhibit antiviral activity. The azido group is known to be involved in the mechanism of action against various viruses, including HIV. For instance, related compounds such as 3'-azido-3'-deoxythymidine (AZT) have been effective in inhibiting viral replication by acting as chain terminators during DNA synthesis . This suggests that this compound could be explored for similar antiviral applications.

1.2 Antibacterial Activity

The antibacterial properties of azido compounds are also notable. Studies indicate that azido derivatives can demonstrate significant bactericidal activity against various strains of bacteria. The mechanism often involves interference with bacterial DNA synthesis, which could be a potential application for this compound in developing new antibacterial agents .

Synthetic Methodologies

2.1 Building Blocks for Drug Development

The synthesis of azetidines has been enhanced through novel methodologies that allow for the efficient production of compounds like this compound. These compounds serve as valuable building blocks in combinatorial chemistry and drug development . Their ability to participate in nucleophilic substitution reactions makes them versatile intermediates in the synthesis of more complex pharmaceuticals.

2.2 Peptidomimetics and Ligands

Azetidines are increasingly recognized for their role as peptidomimetics—molecules that mimic the structure and function of peptides. The unique azetidine ring can be used to create ligands for various catalytic processes, including cycloadditions and C–C bond formations . This expands the potential applications of this compound in synthetic organic chemistry.

Materials Science

3.1 Biodegradable Polymers

Recent advancements have explored the incorporation of azetidine derivatives into biodegradable polymers for medical applications such as drug delivery systems and tissue engineering. The unique properties of azetidines can enhance the mechanical and degradation characteristics of these materials . This application is particularly relevant in developing temporary implants or scaffolds that support tissue regeneration while minimizing long-term foreign body reactions.

Case Studies and Research Findings

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-azido-1-(3,4-dichlorobenzyl)azetidine can be contextualized against related heterocycles, particularly azetidine derivatives and other nitrogen-containing systems. Below is a detailed analysis supported by a comparative data table.

Table 1: Comparative Analysis of this compound and Related Heterocycles

Key Findings

Unlike β-lactam derivatives (azetidin-2-one), the target lacks an amide bond but features an azide, enabling distinct reactivity profiles (e.g., click chemistry vs. antibiotic activity) .

Functional Group Impact: The 3,4-dichlorobenzyl group increases lipophilicity compared to non-halogenated analogs, which may improve membrane permeability in drug design. Azide vs. Amide/Thioether: The azide group offers orthogonal reactivity for bioconjugation, whereas thiazolidine’s sulfur atom or oxazepine’s ether linkage provides stability for catalytic or polymeric applications .

Synthetic Challenges :

- Synthesizing the target compound likely requires precise control to avoid azide decomposition, whereas azetidin-2-one derivatives are synthesized via milder condensation reactions .

Biological Relevance :

- While β-lactams (azetidin-2-one derivatives) are established antibiotics, the target’s azide functionality may position it as a linker in prodrugs or targeted therapies.

Métodos De Preparación

Starting Materials and Key Intermediates

- 3-Amino-azetidine or 3-halo-azetidine derivatives : These serve as precursors for introducing the azido group via nucleophilic substitution.

- 3,4-Dichlorobenzyl halide (commonly chloride or bromide) : Used for N-alkylation of the azetidine nitrogen.

- Sodium azide (NaN3) : Employed as the azide source for substitution reactions.

General Synthetic Route

The preparation of this compound generally follows these steps:

N-Alkylation of Azetidine

The azetidine nitrogen is alkylated with 3,4-dichlorobenzyl halide under basic conditions to yield 1-(3,4-dichlorobenzyl)azetidine. Typical bases include potassium carbonate or sodium hydride in solvents such as acetonitrile or DMF. This step is crucial for installing the dichlorobenzyl substituent at the nitrogen atom.Introduction of the Azido Group at the 3-Position

The 3-position of the azetidine ring, if initially bearing a leaving group such as a halide (e.g., bromide or mesylate), undergoes nucleophilic substitution with sodium azide. This reaction is typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures (50–80°C) to facilitate azide displacement.Purification and Isolation

Upon completion, the reaction mixture is quenched with water or aqueous bicarbonate, and the product is extracted with organic solvents such as dichloromethane or ether. Drying agents like magnesium sulfate are used before solvent evaporation. The crude product is purified by recrystallization or chromatography to yield the pure this compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | 3,4-Dichlorobenzyl chloride, K2CO3, acetonitrile, reflux | 70–85 | Base facilitates nucleophilic attack |

| Halide substitution by azide | Sodium azide, DMF, 60–80°C, 12–24 h | 60–80 | Azide displaces halide at 3-position |

| Purification | Extraction, drying, chromatography or recrystallization | - | Ensures high purity of final compound |

These conditions are adapted from general azetidine derivative syntheses and azide substitution protocols outlined in patent WO2000063168A1 and related literature.

Alternative Approaches

Direct Azidation of 3-Amino-1-(3,4-dichlorobenzyl)azetidine

In some cases, the 3-amino group can be converted to an azido group via diazotization followed by azide displacement, although this is less common due to potential side reactions.Ring Closure Methods

Starting from suitable haloalkyl amines, intramolecular cyclization can form the azetidine ring bearing the desired substituents, followed by azidation steps.

Research Findings and Improvements

The patent WO2000063168A1 describes an improved process for preparing 3-amino-azetidines with enhanced yield and scope, which can be directly applied to the synthesis of azido derivatives by subsequent substitution. The process involves:

- Controlled reaction temperatures to minimize side reactions.

- Use of protective groups when necessary to avoid undesired reactions.

- Optimized solvent systems to improve nucleophilicity of azide ion and solubility of reactants.

- Extended reaction times under mild heating to ensure complete substitution.

These improvements allow for the efficient synthesis of a wide range of azetidine derivatives, including this compound, with potential applications in drug development.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation + Azide Substitution | 3,4-Dichlorobenzyl halide, NaN3 | Base, reflux, 50–80°C | Straightforward, good yields | Requires halide precursor |

| Diazotization followed by Azidation | 3-Amino-azetidine derivative, NaNO2, NaN3 | Acidic aqueous, low temp | Direct conversion from amine | Potential side reactions |

| Intramolecular Cyclization + Azidation | Haloalkyl amines, NaN3 | Cyclization conditions + substitution | One-pot synthesis possible | More complex starting materials |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-azido-1-(3,4-dichlorobenzyl)azetidine, and how can intermediates be purified?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution using 3,4-dichlorobenzyl chloride (or bromide) with azide-containing precursors. For example, reacting 3,4-dichlorobenzyl chloride with sodium azide under controlled conditions (e.g., DMF, 60°C, 12 hours) yields intermediates, which are further functionalized to form the azetidine core .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used. For azide-containing intermediates, low-temperature crystallization (e.g., −20°C in ethanol/water mixtures) minimizes decomposition risks .

Q. How can researchers validate the structural integrity of this compound?

- Characterization Methods :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, azetidine ring protons at δ 3.8–4.2 ppm).

- IR Spectroscopy : Azide stretching vibrations (~2100 cm) and C-Cl stretches (750–800 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHClN: 287.9964) .

Q. What safety protocols are critical during handling of azide-functionalized azetidines?

- Key Precautions :

- Avoid exposure to heat or shock (risk of explosive decomposition).

- Use blast shields and fume hoods during synthesis.

- Store azides in inert atmospheres (argon) at −20°C .

Advanced Research Questions

Q. How does the 3,4-dichlorobenzyl moiety influence biological activity in azetidine derivatives?

- Structure-Activity Relationship (SAR) : The dichlorobenzyl group enhances hydrophobic interactions with enzyme pockets (e.g., glycogen phosphorylase inhibition, IC values < 300 nM). Substitution at the benzyl position (e.g., Cl vs. F) alters binding affinity due to steric and electronic effects .

- Experimental Design :

- Docking studies (e.g., AutoDock Vina) to model interactions with target proteins.

- Competitive inhibition assays (e.g., fluorescence polarization) to quantify binding constants .

Q. What analytical methods resolve contradictions in stability data for azetidine-azide compounds?

- Stability Profiling :

- pH Stability : Use HPLC to monitor degradation under acidic (pH 2) vs. alkaline (pH 10) conditions. Azetidines degrade faster in acidic media (e.g., t = 12 hours at pH 2 vs. 48 hours at pH 7) .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with exothermic peaks in DSC .

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Methodological Improvements :

- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., azide dimerization).

- Catalysis : Use Cu(I) catalysts (e.g., CuBr) for click chemistry modifications, achieving yields >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.